molecular formula C12H8ClN3O3 B5763311 4-chloro-3-nitro-N-pyridin-4-ylbenzamide

4-chloro-3-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B5763311
M. Wt: 277.66 g/mol
InChI Key: KASKIBRSGKFFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a nitro group at the 3-position of the benzene ring, and a pyridin-4-yl moiety attached via the amide nitrogen. Chloro and nitro groups are known to influence electronic properties, lipophilicity, and binding interactions, while the pyridine ring may enhance solubility or participate in hydrogen bonding .

Properties

IUPAC Name

4-chloro-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-10-2-1-8(7-11(10)16(18)19)12(17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKIBRSGKFFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-pyridin-4-ylbenzamide typically involves multiple steps. One common method starts with the nitration of 4-hydroxy-pyridine to obtain 4-hydroxy-3-nitropyridine. This intermediate is then chlorinated using phosphorus oxychloride to produce 4-chloro-3-nitropyridine . The final step involves the coupling of 4-chloro-3-nitropyridine with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: 4-amino-3-nitro-N-pyridin-4-ylbenzamide.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

4-chloro-3-nitro-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 4-chloro-3-nitro-N-pyridin-4-ylbenzamide:

Compound A : 4-Chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide (CAS 727687-51-6)
  • Key Features : Retains the 4-chloro-3-nitrobenzamide core but replaces the pyridin-4-yl group with a fused oxazolo-pyridine-phenyl moiety.
  • Implications : The bulky oxazolo-pyridine substituent may enhance target binding affinity but reduce solubility compared to the simpler pyridin-4-yl group in the target compound .
Compound B : 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (CAS 866143-33-1)
  • Key Features : Lacks the nitro group but incorporates a pyrimidine-pyridine hybrid substituent.
  • The pyrimidine ring could introduce additional hydrogen-bonding interactions .
Compound C : 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CAS 1311279-81-8)
  • Key Features : Contains a trifluoromethyl group and dual chloro substituents on the pyridine ring, along with N-methylation.
  • Implications : The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance, while N-methylation may reduce polarity and improve membrane permeability .
Compound D : N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide (CAS 1311279-49-8)
  • Key Features : Substitutes the nitro group with a trifluoromethyl-pyridine moiety and adds a 4-chlorophenyl group.
  • The pKa of 12.12 suggests strong basicity, which may influence ionization under physiological conditions .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₃H₉ClN₂O₃ (inferred) C₂₁H₁₄ClN₃O₄ C₁₇H₁₁ClN₄O C₁₄H₁₀Cl₂F₃N₂O C₁₉H₁₁Cl₂F₃N₂O
Molecular Weight ~296.7 (estimated) 415.8 338.7 345.1 411.2
Key Substituents 4-Cl, 3-NO₂, Pyridin-4-yl 4-Cl, 3-NO₂, Oxazolo-pyridine 4-Cl, Pyrimidine-pyridine 4-Cl, CF₃, N-Me 4-Cl, CF₃, Chlorophenyl
Boiling Point N/A N/A N/A N/A 455.2 ± 45.0 °C
pKa N/A N/A N/A N/A 12.12 ± 0.70
Density N/A N/A N/A N/A 1.446 ± 0.06 g/cm³

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.